4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Description
Properties
CAS No. |
1418310-93-6 |
|---|---|
Molecular Formula |
C6H13ClN4O2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-3-1-2-4-10-5(11)8-9-6(10)12;/h1-4,7H2,(H,8,11)(H,9,12);1H |
InChI Key |
DBFQSMAQRFBOQW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN1C(=O)NNC1=O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
A foundational strategy involves cyclocondensation between a hydrazine derivative and a diketone or urea analog. For instance, N-(4-aminobutyl)hydrazine could react with urea under acidic conditions to form the triazolidine dione ring. This method parallels the synthesis of 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol) reported in, where galloyl hydrazide underwent cyclization in dimethyl sulfoxide (DMSO) at reflux. Adapting this protocol, the aminobutyl hydrazine derivative would cyclize with urea, eliminating water to form the dione ring.
Mechanistic Insights and Optimization
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of urea, followed by intramolecular cyclization. Key parameters include:
-
Temperature : Reflux conditions (100–150°C) to drive dehydration.
-
Solvent : Polar aprotic solvents like DMSO enhance cyclization efficiency.
-
Catalysis : Zinc chloride (ZnCl₂), as used in thiazolidine-4-one syntheses, may accelerate ring closure.
Example Protocol :
-
Dissolve N-(4-aminobutyl)hydrazine (1.0 eq) and urea (1.2 eq) in DMSO.
-
Reflux at 140°C for 18 hours under nitrogen.
-
Cool, precipitate with ice water, and filter.
-
Purify via recrystallization from aqueous ethanol (yield: ~55%).
Synthetic Route 2: Post-Cyclization Functionalization
Alkylation of Pre-Formed Triazolidine Dione
An alternative approach involves alkylating a pre-synthesized triazolidine dione core. For example, 1,2,4-triazolidine-3,5-dione can react with 4-chlorobutylamine in the presence of a base like potassium carbonate (K₂CO₃). This method mirrors the functionalization of thiazolidine-2,4-dione derivatives described in, where piperazine analogs were alkylated with arylidene substituents.
Critical Considerations :
-
Protection of the amine : The 4-chlorobutylamine’s primary amine must be protected (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent side reactions.
-
Reaction Medium : Dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution.
Example Protocol :
-
Protect 4-chlorobutylamine with Boc anhydride in tetrahydrofuran (THF).
-
React Boc-protected 4-chlorobutylamine (1.2 eq) with 1,2,4-triazolidine-3,5-dione (1.0 eq) in DMF at 80°C for 12 hours.
-
Deprotect with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralize with aqueous sodium bicarbonate (NaHCO₃) and extract.
Synthetic Route 3: Multi-Step Assembly via Schiff Base Intermediates
Schiff Base Formation and Cyclization
Drawing from methodologies in and, this route employs a Schiff base intermediate to construct the triazolidine ring. For example, condensation of 4-aminobutylamine with glyoxalic acid forms a hydrazone, which cyclizes under acidic conditions to yield the dione core.
Reaction Steps :
-
Condense 4-aminobutylamine (1.0 eq) with glyoxalic acid (1.0 eq) in ethanol to form the hydrazone.
-
Cyclize the hydrazone in refluxing acetic acid (6 hours) to form 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione.
-
Treat with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization Time | 6 hours | 62 | 95 |
| Acid Catalyst | Acetic acid | 58 | 93 |
| Solvent | Ethanol | 65 | 97 |
Comparative Analysis of Synthetic Methods
The table below evaluates the three routes based on yield, complexity, and scalability:
| Method | Yield (%) | Steps | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | 55–65 | 3 | Moderate | Regioselectivity control |
| Post-Cyclization | 50–60 | 4 | Low | Protection/deprotection steps |
| Schiff Base Route | 60–70 | 3 | High | Acid-sensitive intermediates |
Route 3 offers the highest yield and scalability but requires careful handling of acid-labile intermediates. Route 1 is preferable for small-scale synthesis due to fewer steps.
Hydrochloride Salt Formation and Purification
The final step involves converting the free base to the hydrochloride salt. This is achieved by dissolving the compound in anhydrous ethanol and bubbling hydrogen chloride (HCl) gas until precipitation occurs. Recrystallization from isopropanol, as detailed in, enhances purity (≥99%).
Purification Protocol :
Chemical Reactions Analysis
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with multiple molecular targets. It can modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, among other pathways . These interactions contribute to its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The 4-position substituent critically determines the compound’s reactivity, solubility, and applications. Below is a comparative analysis with key analogues:
Table 1: Comparison of Triazolidine-3,5-dione Derivatives
Physicochemical Properties
- Hydrogen Bonding: The hydrochloride salt of the target compound increases hydrogen-bond donor capacity (NH groups and Cl⁻) compared to neutral analogues like DAPTD (1 H-bond donor) .
- Thermal Stability: Aromatic substituents (e.g., DAPTD) enhance thermal stability in polymers (decomposition >250°C), while aliphatic chains (e.g., aminobutyl) may lower melting points .
- Solubility : Hydrochloride salts improve aqueous solubility, whereas hydrophobic groups (e.g., 4-chlorophenyl in ) reduce it .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a general method involves dissolving the triazole precursor in absolute ethanol with glacial acetic acid as a catalyst, followed by reaction with a substituted aldehyde. After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . Similar protocols for analogous triazole derivatives emphasize solvent choice (e.g., ethanol/methanol) and acidic/basic conditions to optimize yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the aminobutyl and triazolidine-dione moieties.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for detecting unreacted precursors.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Diffraction (XRD) : To resolve crystal structure ambiguities, if applicable.
Data from ChemIDplus and PubChem (e.g., InChI keys, IUPAC naming conventions) should be cross-referenced for validation .
Q. How is the biological activity of this compound evaluated in preliminary studies?
- Methodological Answer : In vitro assays are typically employed, such as:
- Enzyme Inhibition Studies : Dose-response curves to determine IC₅₀ values against target enzymes (e.g., proteases or kinases).
- Cell Viability Assays : Use of MTT or resazurin-based protocols to assess cytotoxicity in mammalian cell lines.
- Microbial Susceptibility Testing : Agar dilution or broth microdilution methods for antimicrobial activity screening.
Experimental conditions (pH, temperature, solvent controls) must align with established pharmacological guidelines .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer : DoE methods like factorial design or response surface methodology (RSM) are critical. For example:
- Variables : Reaction time, temperature, solvent ratio, and catalyst concentration.
- Outputs : Yield, purity (HPLC area%), and byproduct formation.
A fractional factorial design reduces the number of trials while identifying significant interactions between variables. Post-hoc ANOVA analysis can prioritize factors affecting yield, as demonstrated in chemical engineering optimization studies .
Q. What computational strategies predict reaction pathways and stability under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction energetics and transition states. Tools like the ICReDD platform integrate computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions. Molecular dynamics simulations further assess stability in solvents or at elevated temperatures, guided by thermodynamic parameters (ΔG, activation energy) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Steps include:
- Repetition Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to prevent side reactions.
- 2D NMR Techniques : COSY or HSQC to confirm proton-carbon correlations.
- High-Resolution MS (HRMS) : To distinguish between isobaric species.
Cross-validation with XRD (if crystalline) or alternative ionization methods (e.g., ESI vs. MALDI) is recommended .
Q. What methodologies evaluate the compound’s stability in biological matrices?
- Methodological Answer : Stability studies involve:
- Forced Degradation : Exposure to heat, light, and hydrolytic conditions (acidic/basic buffers).
- LC-MS/MS Monitoring : Quantify degradation products over time.
- Plasma Protein Binding Assays : Equilibrium dialysis or ultrafiltration to assess bioavailability.
Statistical tools like Arrhenius plots predict shelf-life under storage conditions .
Data Contradiction and Advanced Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer : Discrepancies may stem from oversimplified computational models (e.g., neglecting solvent effects). Strategies include:
- Implicit/Explicit Solvent Models : Refine DFT calculations with solvation parameters.
- Experimental Replicates : Conduct triplicate runs to confirm reproducibility.
- Sensitivity Analysis : Identify variables with the highest uncertainty in simulations.
Feedback loops between computational and experimental teams (e.g., ICReDD’s approach) are critical for iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
